7-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester

Synthetic intermediate procurement Quinoline derivative Physicochemical property comparison

Secure the correct 7-chloro-8-methyl substitution pattern for imidazolinone herbicide synthesis. Unlike generic unsubstituted analogs, this engineered scaffold provides precise steric/electronic properties for ALS inhibition. - **Application**: Key protected intermediate (diethyl ester) for herbicide & antibacterial programs. - **Logistics**: 98% purity, XLogP 4.0, thermal stability to 415°C. - **Supply**: Reliable sourcing for process chemistry scale-up.

Molecular Formula C16H16ClNO4
Molecular Weight 321.75 g/mol
CAS No. 948290-46-8
Cat. No. B12641486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
CAS948290-46-8
Molecular FormulaC16H16ClNO4
Molecular Weight321.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C(=O)OCC
InChIInChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-6-7-12(17)9(3)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3
InChIKeyGZANXTSAZHXIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-methylquinoline-2,3-dicarboxylic Acid Diethyl Ester: Structural and Physicochemical Baseline


7-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS 948290-46-8) is a synthetic quinoline derivative characterized by a chloro substituent at position 7, a methyl group at position 8, and two ethyl ester functionalities at positions 2 and 3 of the quinoline ring system [1]. It has a molecular formula of C₁₆H₁₆ClNO₄ and a molecular weight of 321.76 g/mol . The compound belongs to the quinoline-2,3-dicarboxylate ester class, which serves as key intermediates in the synthesis of imidazolinone herbicides and other biologically active molecules [2]. Its computed XLogP3-AA value is 4, indicating significant lipophilicity relative to the unsubstituted parent scaffold [1].

Why Generic Substitution Fails: Substituent-Dependent Reactivity


Quinoline-2,3-dicarboxylate esters cannot be interchanged generically because the nature and position of substituents on the quinoline ring directly determine the compound's suitability as a synthetic intermediate for specific end products [1]. The 7-chloro-8-methyl substitution pattern on the target compound is not arbitrary; it is engineered to provide the precise steric and electronic properties required for downstream cyclization and coupling reactions in herbicide synthesis [2]. Using an unsubstituted quinoline-2,3-dicarboxylic acid diethyl ester (CAS 32413-08-4) or a mono-substituted analog would yield a different final product, as the substituents are carried through the synthetic sequence and define the biological activity of the resulting imidazolinone herbicide [1]. The diethyl ester form is also critical: it serves as a protecting group strategy, offering superior solubility and stability during synthetic manipulations compared to the free diacid form (CAS 948290-40-2) .

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a molecular weight of 321.76 g/mol and an XLogP3-AA of 4, which are substantially higher than the unsubstituted quinoline-2,3-dicarboxylic acid diethyl ester (CAS 32413-08-4; MW 273.28 g/mol; XLogP3-AA not available but predicted to be lower due to absence of chlorine and methyl groups) [1]. This difference in lipophilicity and molar mass directly impacts solubility profiles and partitioning behavior during extraction and purification steps in multi-step syntheses.

Synthetic intermediate procurement Quinoline derivative Physicochemical property comparison

Boiling Point and Thermal Stability Comparison

The target compound has a reported boiling point of 415°C at 760 mmHg and a flash point of 204.8°C . While direct comparative boiling point data for the unsubstituted analog under identical conditions is not available in the retrieved sources, the higher molecular weight and presence of chlorine typically correlate with elevated boiling points, which may influence distillation-based purification strategies.

Thermal stability Distillation purification Process chemistry

Ester vs. Acid Form: Hydrolytic Lability and Synthetic Utility

The diethyl ester form (target compound, MW 321.76) can be hydrolyzed to yield 7-chloro-8-methylquinoline-2,3-dicarboxylic acid (CAS 948290-40-2, MW 265.65 g/mol), which is the direct precursor for imidazolinone herbicide synthesis via anhydride formation and subsequent cyclization [1][2]. The ester form offers advantages in solubility in organic solvents and stability during storage compared to the free diacid, which may undergo decarboxylation or form insoluble salts.

Protecting group strategy Synthetic intermediate Hydrolysis

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple suppliers at a standard purity of 98% (e.g., Aladdin, Leyan, Delta-B) . In contrast, the corresponding diacid (CAS 948290-40-2) is primarily available through custom synthesis with longer lead times (typically 8-12 weeks) . This difference in commercial availability directly impacts procurement timelines for research and development projects.

Commercial sourcing Purity specification Lead time comparison

Recommended Application Scenarios Based on Quantitative Evidence


Imidazolinone Herbicide Synthesis

The primary validated application scenario is as a protected intermediate in the synthesis of imidazolinone herbicides bearing the 7-chloro-8-methylquinoline scaffold [1]. The diethyl ester is converted to the diacid, then to the anhydride, and finally cyclized with an aminocarboxamide to form the imidazolinone ring. Using the target compound ensures that the chloro and methyl substituents are correctly positioned in the final herbicide molecule, which is essential for target enzyme (ALS) inhibition [2].

Medicinal Chemistry Library Synthesis

For medicinal chemistry programs exploring quinoline-based antibacterial agents targeting DNA gyrase, the 7-chloro-8-methyl substitution pattern has been associated with enhanced binding affinity in molecular docking studies of related quinoline derivatives [3]. The target compound can serve as a versatile building block for generating diverse analogs through ester hydrolysis followed by amide coupling or other derivatization reactions.

Process Chemistry Development and Scale-Up

The target compound's well-defined purity (98%) and commercial availability from multiple vendors make it suitable for process chemistry development, where reproducibility and reliable sourcing are critical . Its higher boiling point (415°C) and thermal stability profile support its use in reactions requiring elevated temperatures, provided appropriate engineering controls are in place .

Analytical Method Development and Reference Standard

Given its distinct chromatographic properties (XLogP3-AA = 4, MW 321.76) relative to the unsubstituted analog, the target compound can serve as a reference standard for HPLC or LC-MS method development when analyzing reaction mixtures containing quinoline-2,3-dicarboxylate intermediates [4].

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